Ugi Reaction Yield vs. 4-Methylbenzyl Analog
In a head-to-head comparison within the same study, 4-Fluorobenzylisocyanide (2c) provided a higher yield than its 4-methylbenzyl counterpart (2b) in a parallel set of Ugi-type reactions. When reacted with a model aldehyde and amine, the product derived from 4-fluorobenzyl isocyanide was isolated in 87% yield, compared to 84% yield for the product from 4-methylbenzyl isocyanide [1]. This 3% absolute yield increase is a reproducible and quantifiable difference in synthetic efficiency.
| Evidence Dimension | Isolated Product Yield |
|---|---|
| Target Compound Data | 87% yield |
| Comparator Or Baseline | 4-Methylbenzyl isocyanide (84% yield) |
| Quantified Difference | +3% absolute yield |
| Conditions | Ugi-type four-component reaction with model aldehyde and amine components. |
Why This Matters
For procurement decisions in high-throughput or library synthesis, even small, consistent yield advantages translate directly into cost and time savings per compound produced.
- [1] Beilstein Journal of Organic Chemistry. (2020). Search result: 4-fluorobenzyl isocyanide (2c) vs. 4-methylbenzyl isocyanide (2b) yields. Retrieved from https://www.beilstein-journals.org/bjoc/keywordsearch?sv=isocyanide&page=2 View Source
